![molecular formula C9H9N3O5 B14168526 3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazinan-2-one CAS No. 4341-15-5](/img/structure/B14168526.png)
3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazinan-2-one is a compound belonging to the nitrofuran class of antibiotics. Nitrofurans are known for their broad-spectrum antibacterial activity and are often used to treat infections caused by bacteria that are resistant to other antibiotics . This compound is particularly interesting due to its unique structure, which includes a furan ring, a nitro group, and an oxazinanone moiety.
Preparation Methods
The synthesis of 3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazinan-2-one typically involves the condensation of 5-nitrofuraldehyde with an appropriate amine under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires careful control of temperature and pH to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazinan-2-one undergoes various chemical reactions, including:
Substitution: The furan ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazinan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazinan-2-one involves the reduction of the nitro group to reactive intermediates, such as nitroso and hydroxylamine derivatives . These intermediates can interact with bacterial DNA and proteins, leading to cell damage and death. The molecular targets include bacterial enzymes involved in DNA replication and repair .
Comparison with Similar Compounds
Similar compounds to 3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazinan-2-one include:
Nitrofurantoin: Another nitrofuran antibiotic used to treat urinary tract infections.
Furazolidone: Used to treat bacterial and protozoal infections.
Nitrofurazone: Used as a topical antibacterial agent.
Compared to these compounds, this compound has a unique structure that may confer different reactivity and biological activity .
Properties
CAS No. |
4341-15-5 |
|---|---|
Molecular Formula |
C9H9N3O5 |
Molecular Weight |
239.18 g/mol |
IUPAC Name |
3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazinan-2-one |
InChI |
InChI=1S/C9H9N3O5/c13-9-11(4-1-5-16-9)10-6-7-2-3-8(17-7)12(14)15/h2-3,6H,1,4-5H2/b10-6+ |
InChI Key |
NOZLWTTVYNQLNJ-UXBLZVDNSA-N |
Isomeric SMILES |
C1CN(C(=O)OC1)/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
C1CN(C(=O)OC1)N=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


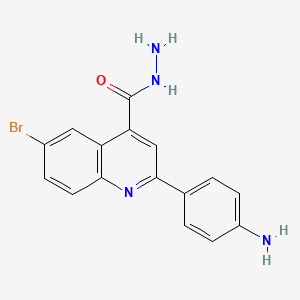
![1-methoxy-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-5-yl]propan-2-ol](/img/structure/B14168448.png)
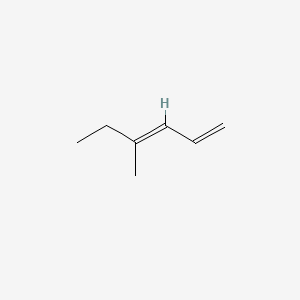
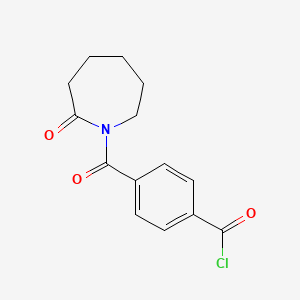
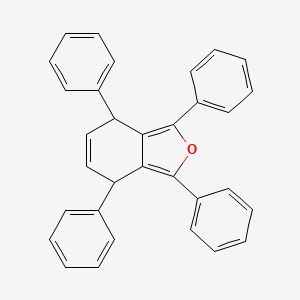

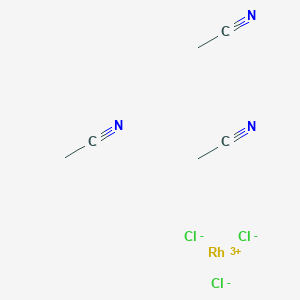
![N-[3-[4-(2-hydroxyethylsulfanylmethyl)-6-[4-(hydroxymethyl)phenyl]-1,3-dioxan-2-yl]phenyl]benzenesulfonamide](/img/structure/B14168487.png)
![(4Z)-4-[(3,4-dimethoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one](/img/structure/B14168490.png)
![(E)-3-(furan-2-yl)-N-[(2-methyltetrazol-5-yl)carbamothioyl]prop-2-enamide](/img/structure/B14168492.png)
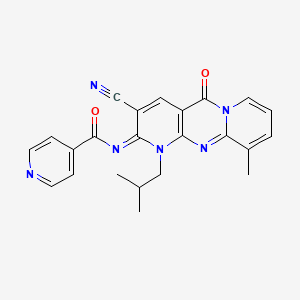
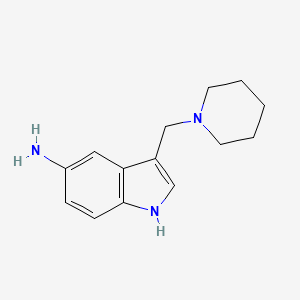
![4-[(2,3-Dimethyl-1-benzothiophen-7-yl)amino]benzonitrile](/img/structure/B14168506.png)
![3-amino-6-(3,4-dimethoxyphenyl)-N-propan-2-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14168520.png)
